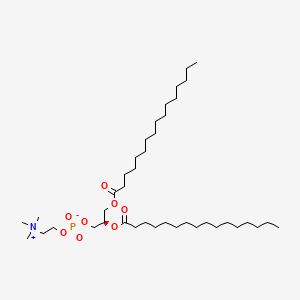
乐果
描述
It is a white crystalline solid at room temperature and was widely used in agriculture for crops such as rice, cotton, fruit, and vegetables until its use was discontinued in the United States in 1975 due to its high toxicity . Despite its ban in many countries, it continued to be sold in some regions, including South-Eastern Asia .
科学研究应用
Leptophos has been extensively studied for its applications in various fields:
作用机制
Target of Action
Leptophos, an organophosphate insecticide, primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter that carries signals across nerve synapses .
Mode of Action
Leptophos acts as an irreversible inhibitor of AChE . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This inhibition disrupts the normal functioning of the nervous system, leading to an accumulation of acetylcholine in the synapses .
Biochemical Pathways
The primary biochemical pathway affected by leptophos involves the cholinergic system . By inhibiting AChE, leptophos disrupts the normal breakdown of acetylcholine, leading to an overstimulation of the nerves. This overstimulation can result in a range of symptoms, from twitching and tremors to paralysis and respiratory failure .
Pharmacokinetics
Leptophos exhibits a complex pharmacokinetic profile. Following administration, it is primarily excreted in the urine and feces . A significant portion of the absorbed leptophos is also found in eggs, indicating its potential to bioaccumulate . The half-life for the disappearance of leptophos from the body is approximately 11.55 days .
Result of Action
The inhibition of AChE by leptophos leads to a buildup of acetylcholine in the synapses, causing overstimulation of the nerves . This overstimulation can result in a range of symptoms, including muscle twitching, tremors, paralysis, and in severe cases, respiratory failure .
Action Environment
Leptophos is stable at room temperature and was primarily used as a pesticide and fungicide . Its use has been discontinued in many countries due to its high toxicity . Environmental factors such as temperature, ph, and presence of other chemicals can influence its action, efficacy, and stability .
生化分析
Biochemical Properties
Leptophos interacts with various enzymes and proteins in biochemical reactions. It is a lipophilic molecule, which allows it to concentrate and be released slowly from adipose tissue . The major quantity of Leptophos is eliminated within 48 hours, but trace residues can be found in omental and subcutaneous tissues for as long as 12 weeks after a single acute oral dose .
Cellular Effects
Leptophos has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cholinesterase, an important enzyme in the nervous system . This interaction leads to the depression of cholinesterase activity, which can affect nerve signal transmission .
Molecular Mechanism
Leptophos exerts its effects at the molecular level through several mechanisms. It binds to cholinesterase, inhibiting the enzyme’s activity . This binding interaction disrupts the normal function of the enzyme, leading to altered nerve signal transmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Leptophos change over time. While the majority of the compound is eliminated within 48 hours, trace amounts can remain in certain tissues for up to 12 weeks . This suggests that Leptophos has a long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of Leptophos vary with different dosages in animal models. High doses of Leptophos have been found to cause neurotoxic effects
Metabolic Pathways
Leptophos is involved in several metabolic pathways. It interacts with enzymes such as cholinesterase and can affect metabolic flux
Transport and Distribution
Leptophos is transported and distributed within cells and tissues. As a lipophilic molecule, it can concentrate in adipose tissue and be released slowly . This property allows Leptophos to have a prolonged effect on cellular function .
Subcellular Localization
Given its lipophilic nature, it is possible that Leptophos could localize to lipid-rich areas of the cell .
准备方法
Leptophos can be synthesized through various methods. One common synthetic route involves the reaction of O-methyl phenylthiophosponyl chloride with 4-bromo-2,5-dichlorophenol. The reaction proceeds as follows:
C7H8ClOPS+C6H3BrCl2O→C13H10BrCl2O2PS+HCl
This reaction requires specific conditions, including the use of an appropriate solvent and temperature control to ensure the desired product is obtained . Industrial production methods for leptophos involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and stability.
化学反应分析
Leptophos undergoes various chemical reactions, including:
Oxidation: Leptophos can be oxidized to form its oxon derivative, which is more toxic than the parent compound. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids.
Hydrolysis: In the presence of water, leptophos can hydrolyze to form phenol and phosphoric acid derivatives. This reaction is accelerated under acidic or basic conditions.
Substitution: Leptophos can undergo nucleophilic substitution reactions where the phenyl group is replaced by other nucleophiles, such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
Leptophos belongs to the class of organophosphate pesticides, which includes other compounds such as:
Parathion: Similar to leptophos, parathion inhibits acetylcholinesterase but is more widely used and studied.
Malathion: Another organophosphate pesticide, malathion is less toxic to humans compared to leptophos and is used in public health programs for mosquito control.
Chlorpyrifos: This compound is also an acetylcholinesterase inhibitor and is used in agriculture to control a variety of pests.
Leptophos is unique due to its high toxicity and the specific structural features that contribute to its potent inhibitory effects on acetylcholinesterase .
属性
IUPAC Name |
(4-bromo-2,5-dichlorophenoxy)-methoxy-phenyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl2O2PS/c1-17-19(20,9-5-3-2-4-6-9)18-13-8-11(15)10(14)7-12(13)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRALZAYCYJELZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2O2PS | |
| Record name | LEPTOPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040279 | |
| Record name | Leptophos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Leptophos appears as white crystalline or colorless amorphous solid, the technical product is a light tan powder. Used as an insecticide; its use is not permitted in the U.S. (EPA, 1998), Tan solid; [Merck Index] Colorless or white solid; Technical material is light-brown solid; [CAMEO], Solid | |
| Record name | LEPTOPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Leptophos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1138 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | (±)-Leptophos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOL IN XYLENE, @ 25 °C: 2.4 MG/L IN WATER, 470 G/L IN ACETONE, 1.3 KG/L IN BENZENE, 142 G/L IN CYCLOHEXANE, 59 G/L IN HEPTANE, 24 G/L IN PROPAN-2-OL, Water solubility= 0.0047 mg/l at 20 °C | |
| Record name | LEPTOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.53 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.53 @ 25 °C | |
| Record name | LEPTOPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | LEPTOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000002 [mmHg], Vapor pressure= 2.3X10-8 mm Hg at 20 °C | |
| Record name | Leptophos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1138 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | LEPTOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
... DESBROMOLEPTOPHOS HAS BEEN REPORTED AS A MINOR IMPURITY IN TECHNICAL LEPTOPHOS & AS A PRODUCT OF THE CMPD IN THE PRESENCE OF UV LIGHT, EITHER IN THE LABORATORY OR IN PLANTS UNDER FIELD CONDITIONS. | |
| Record name | LEPTOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE CRYSTALLINE SOLID, COLORLESS AMORPHOUS SOLID, Tan waxy solid | |
CAS No. |
21609-90-5, 73307-66-1, 73307-67-2 | |
| Record name | LEPTOPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Leptophos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21609-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leptophos [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021609905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonothioic acid, phenyl-, O-(4-bromo-2,5-dichlorophenyl) O-methyl ester, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073307661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonothioic acid, phenyl-, O-(4-bromo-2,5-dichlorophenyl) O-methyl ester, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073307672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leptophos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Leptophos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEPTOPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C45E8FUG3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LEPTOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
158 to 159 °F (EPA, 1998), 70.2-70.6 °C, 71 - 72 °C | |
| Record name | LEPTOPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | LEPTOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (±)-Leptophos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Leptophos?
A1: Leptophos exerts its toxicity primarily by inhibiting acetylcholinesterase (AChE) [, , ] and neuropathy target esterase (NTE) [, , , , , ] enzymes.
Q2: How does Leptophos cause delayed neurotoxicity?
A2: Leptophos induces delayed neurotoxicity (OPIDN) primarily by irreversibly binding to and inhibiting NTE in nervous tissues, leading to axon and myelin degeneration in the spinal cord [, , ]. This degeneration manifests as ataxia and paralysis in affected animals.
Q3: What are the acute toxic effects of Leptophos?
A3: Leptophos, like other organophosphates, causes acute cholinergic toxicity by inhibiting AChE. This leads to the accumulation of acetylcholine at nerve synapses, resulting in symptoms such as tremors, weakness, and potentially death [, , , ].
Q4: What is the molecular formula and weight of Leptophos?
A4: The molecular formula of Leptophos is C14H10BrCl2O3PS, and its molecular weight is 436.1 g/mol.
Q5: How stable is Leptophos in the environment?
A5: Studies indicate that Leptophos can persist in the environment, particularly in soil, for extended periods. [, , ]. It is considered to be more persistent and bioaccumulative than some other organophosphates like parathion [].
Q6: How is Leptophos distributed in the body?
A6: Leptophos can readily cross the blood-brain barrier and the placenta, leading to accumulation in the brain and potential fetal exposure []. It also exhibits a long half-life in sciatic nerves, a factor contributing to its neurotoxic effects [].
Q7: How is Leptophos metabolized?
A7: The liver plays a primary role in Leptophos metabolism. One identified metabolite is phenylphosphoric acid, which forms through the hydrolysis of the parent compound []. Oxidative desulfuration is another metabolic pathway observed in rats, primarily occurring in the liver [].
Q8: What are the long-term effects of Leptophos exposure?
A8: Chronic low-level exposure to Leptophos can induce delayed neurotoxicity in chickens, characterized by ataxia, paralysis, and histopathological changes in the spinal cord, even at doses that do not cause acute toxicity [, ].
Q9: What models are used to study Leptophos-induced delayed neurotoxicity?
A9: The adult hen is a well-established animal model for studying OPIDN [, ]. Researchers also utilize hen embryo whole brain spheroid cultures as an in vitro model to investigate the effects of Leptophos on AChE and NTE activity [].
Q10: Are there documented cases of insect resistance to Leptophos?
A10: Yes, studies have reported the development of resistance to Leptophos in the Egyptian cotton leafworm (Spodoptera littoralis) []. This resistance is partly attributed to reduced sensitivity of the insect's cholinesterase enzyme to inhibition by Leptophos [].
Q11: What analytical methods are used to detect and quantify Leptophos?
A11: High-performance liquid chromatography (HPLC) is a suitable method for analyzing Leptophos in biological tissues, offering high sensitivity and recovery rates []. Gas chromatography coupled with mass spectrometry (GC-MS) is another technique employed for Leptophos analysis.
Q12: What are the environmental concerns associated with Leptophos?
A12: Leptophos raises significant ecological concerns due to its persistence in the environment, bioaccumulation potential, and toxicity to non-target organisms []. Its presence in soil and water can pose risks to wildlife, particularly birds, known to be highly susceptible to OPIDN.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,8-Tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B1674667.png)













